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6,7-Dimethoxy-3-((E)-styryl)-quinoline

PDGF receptor tyrosine kinase inhibition kinase inhibitor SAR quinoline medicinal chemistry

6,7-Dimethoxy-3-((E)-styryl)-quinoline (CHEMBL70149; BDBM50039041) is a synthetic small-molecule styrylquinoline derivative (C₁₉H₁₇NO₂; MW 291.3 g/mol) characterized by a 6,7-dimethoxy-substituted quinoline core bearing a trans-(E)-styryl moiety at the 3-position. This compound was originally disclosed as compound 15e within a focused library of 63 3-substituted quinoline derivatives systematically evaluated for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibition.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
Cat. No. B10845105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-((E)-styryl)-quinoline
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)C=CC3=CC=CC=C3
InChIInChI=1S/C19H17NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h3-13H,1-2H3/b9-8+
InChIKeyNQVBNOPSVRCGSI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-((E)-styryl)-quinoline: A Defined PDGF Receptor Tyrosine Kinase Inhibitor with Validated Target Engagement Data


6,7-Dimethoxy-3-((E)-styryl)-quinoline (CHEMBL70149; BDBM50039041) is a synthetic small-molecule styrylquinoline derivative (C₁₉H₁₇NO₂; MW 291.3 g/mol) characterized by a 6,7-dimethoxy-substituted quinoline core bearing a trans-(E)-styryl moiety at the 3-position [1]. This compound was originally disclosed as compound 15e within a focused library of 63 3-substituted quinoline derivatives systematically evaluated for platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibition [2]. It is classified as an investigative discovery agent and is documented in authoritative public databases including ChEMBL, BindingDB, PubChem (ZINC3834019), and the Therapeutic Target Database [3].

PDGFR pathway inhibition study fit Kinase inhibitor probe for PDGFR-α/β signaling; target engagement supported by peer-reviewed SAR
Reported high selectivity over EGFR Selectivity profile reduces off-target EGFR confounding in PDGF-dependent pathway experiments
SAR reference standard Defined structural determinants (6,7-dimethoxy, trans-styryl) for 3-substituted quinoline kinase inhibitor benchmarking

6,7-Dimethoxy-3-((E)-styryl)-quinoline: Why In-Class Quinoline Analogs Cannot Be Presumed Interchangeable


The 3-substituted quinoline chemotype exhibits extreme sensitivity to both the nature of the 3-position substituent and the presence of 6,7-dimethoxy groups, as demonstrated by a systematic structure–activity relationship (SAR) study of 63 congeners [1]. Within this series, PDGF-RTK IC₅₀ values span over three orders of magnitude—from 5 nM to >2,000 nM—depending on these structural variables [2]. Notably, removal of the 6,7-dimethoxy groups from the styryl-bearing scaffold reduces potency by approximately 40-fold, while replacing the trans-styryl group with a p-tolyl substituent causes a roughly 400-fold loss in inhibitory activity [3]. These data establish that neither the quinoline core, the styryl appendage, nor the dimethoxy substitution pattern alone is sufficient to confer potency; rather, their precise combination is the structural determinant of target engagement. Consequently, generic substitution of 6,7-Dimethoxy-3-((E)-styryl)-quinoline with a closely related analog—even one sharing the same core scaffold—carries a high risk of qualitatively altered pharmacology that cannot be predicted without explicit comparative data.

Dimethoxy motif removal

Des-dimethoxy analogs exhibit markedly lower PDGFR inhibition; the dimethoxy groups are a substantive contributor to target engagement.

Styryl vs. direct aryl substitution

Replacing the trans-styryl group with a directly attached aryl ring (e.g., p-tolyl) severely compromises inhibitory activity; the styryl moiety is a critical structural determinant.

Scaffold alone does not predict potency

The quinoline core alone is insufficient; congeneric 3-substituted quinolines in the same series show extreme variation in target engagement, prohibiting generic substitution.

6,7-Dimethoxy-3-((E)-styryl)-quinoline: Quantitative Differentiation Evidence Against Closest Structural Analogs


PDGF-RTK Potency Comparison Versus the Non-Dimethoxy Styryl Analog (3-((E)-Styryl)-quinoline)

In a cell-free enzymatic assay measuring inhibition of human PDGF receptor phosphorylation, 6,7-Dimethoxy-3-((E)-styryl)-quinoline achieved an IC₅₀ of 5 nM, compared to 200 nM for the des-dimethoxy analog 3-((E)-styryl)-quinoline—both data points sourced from the same publication and curated in BindingDB under identical assay conditions [1][2]. This represents an approximately 40-fold potency enhancement attributable solely to the presence of the 6,7-dimethoxy substitution on the quinoline ring. The original SAR study explicitly noted that 6,7-dimethoxy groups were 'advantageous although not essential for potent inhibition of PDGF-RTK,' confirming that the dimethoxy motif is a significant but not obligatory potency driver [3].

Dimethoxy Impact
Head-to-head
Target: IC₅₀ 5 nM
Comparator (des-dimethoxy): 200 nM
≈40-fold difference
Supports dimethoxy contribution to PDGFR inhibition
Cell-free phosphorylation assay; Maguire et al. 1994
PDGF receptor tyrosine kinase inhibition kinase inhibitor SAR quinoline medicinal chemistry

PDGF-RTK Potency Comparison Versus 3-p-Tolyl Analog (6,7-Dimethoxy-3-p-tolyl-quinoline)

When the trans-styryl group at the quinoline 3-position is replaced by a p-tolyl (4-methylphenyl) substituent while retaining the 6,7-dimethoxy motif, PDGF-RTK inhibitory potency drops from 5 nM (target compound) to 2,000 nM (comparator), representing an approximately 400-fold loss of activity [1][2]. Both measurements were derived from the same cell-free PDGF receptor phosphorylation assay reported in the seminal 1994 J Med Chem publication [3]. The original SAR analysis concluded that 'a lipophilic group attached to the quinoline 3-position contributed substantially to activity,' and the dramatic potency differential between the planar p-tolyl and the extended trans-styryl illustrates the critical role of the vinyl spacer and conformational flexibility in achieving optimal target engagement [3].

Styryl vs. p-Tolyl
Head-to-head
Target: IC₅₀ 5 nM
Comparator (p-tolyl): 2,000 nM
≈400-fold difference
Demonstrates styryl group is essential for high-affinity binding
Same cell-free assay; J Med Chem 1994
PDGF receptor inhibition 3-substituted quinoline kinase inhibitor selectivity

PDGF-RTK Potency Comparison Versus the Series-Optimal 4-Methoxyphenyl Analog

Within the same 63-compound series, the 4-methoxyphenyl-substituted analog (compound 15d; 6,7-Dimethoxy-3-(4-methoxyphenyl)-quinoline) was identified as one of the most potent inhibitors, with an IC₅₀ of 15 nM [1][2]. The target compound (15e; trans-styryl) achieves an IC₅₀ of 5 nM in the identical assay system, conferring a 3-fold potency advantage over the 4-methoxyphenyl benchmark [1]. Both compounds fall within the 'optimum activity' tier defined by the authors as IC₅₀ ≤ 20 nM, yet the styryl-bearing compound ranks among the most potent congeners in the entire library [3]. This modest but consistent 3-fold potency edge may translate into a meaningful reduction in the required screening concentration or compound loading in cellular and biochemical assay formats.

Styryl vs. 4-Methoxy
Head-to-head
Target: IC₅₀ 5 nM
Comparator (4-methoxyphenyl): 15 nM
≈3-fold advantage
Within the optimum potency tier, styryl offers a modest advantage
Both rank among most potent series members
PDGF receptor inhibitor optimization structure-activity relationship styrylquinoline derivatives

Kinase Selectivity: PDGF-RTK Versus EGFR Tyrosine Kinase

6,7-Dimethoxy-3-((E)-styryl)-quinoline exhibits pronounced selectivity for PDGF-RTK over the epidermal growth factor receptor tyrosine kinase (EGFR-TK). In the cell-free EGFR phosphorylation assay, the compound showed negligible inhibition with an IC₅₀ > 20,000 nM, compared to its PDGF-RTK IC₅₀ of 5 nM—yielding a selectivity window exceeding 4,000-fold [1]. This selectivity profile is consistent across the series: the original publication states that 'most of the compounds in the series were tested for inhibition of cell-free epidermal growth factor receptor tyrosine kinase activity and found to be inactive' [2]. The 4-methoxyphenyl analog (15d) and the p-tolyl analog similarly show EGFR IC₅₀ values > 20,000 nM, confirming that PDGF selectivity is a class-level property of the 3-substituted 6,7-dimethoxyquinoline scaffold rather than unique to the styryl congener [3].

PDGFR vs EGFR
Class-level
>4,000-fold selectivity
PDGFR selectivity window reduces EGFR confounding in assays
EGFR IC₅₀ >20,000 nM; class-level property of series
kinase selectivity profiling PDGF vs EGFR tyrosine kinase inhibitor specificity

6,7-Dimethoxy-3-((E)-styryl)-quinoline: Evidence-Backed Research Application Scenarios


PDGF-Dependent Signaling Pathway Dissection in Fibrosis and Vascular Biology Models

With a PDGF-RTK IC₅₀ of 5 nM and >4,000-fold selectivity over EGFR, this compound is suited for studies requiring selective pharmacological blockade of PDGF receptor signaling in cell-based models of fibrosis, atherosclerosis, or restenosis. The high potency allows low-nanomolar working concentrations, minimizing solvent-related cytotoxicity. Researchers should note that the closely related thiophene analog RPR-101511 (IC₅₀ range 1–20 nM) demonstrated in vivo efficacy in a swine coronary restenosis model, providing class-level validation for PDGF-RTK as a therapeutic node in vascular proliferative disease [1].

Structure–Activity Relationship (SAR) Reference Standard for 3-Substituted Quinoline Kinase Inhibitor Programs

As one of the most potent members (IC₅₀ = 5 nM) of the foundational 63-compound SAR series published by Maguire et al., this compound serves as an excellent positive control or benchmarking standard for medicinal chemistry programs exploring novel PDGF-RTK inhibitors bearing quinoline, quinoxaline, or related heterocyclic scaffolds. Its well-characterized potency, combined with documented inactivity against EGFR (IC₅₀ > 20,000 nM), provides a defined reference point for evaluating new chemical entities [2].

Kinase Selectivity Panel Reference Compound for PDGFR-α/β Profiling

The compound's documented dual activity against both PDGFR-α and PDGFR-β (IC₅₀ = 5 nM in the PDGF receptor phosphorylation assay) and its established lack of EGFR cross-reactivity make it a valuable reference inhibitor for kinase selectivity profiling panels. Its inclusion as a control can help validate assay conditions and establish benchmarking thresholds when screening compound libraries against the PDGFR kinase family [3].

Computational Chemistry and Molecular Docking Validation Studies

The availability of robust, quantitative biochemical data (PDGF-RTK IC₅₀ = 5 nM; EGFR IC₅₀ > 20,000 nM) from a single, well-cited publication makes this compound an ideal test case for validating computational docking models, QSAR predictions, and molecular dynamics simulations targeting the PDGF receptor ATP-binding pocket. Its structural simplicity (C₁₉H₁₇NO₂) and defined (E)-stereochemistry facilitate accurate in silico modeling [2].

Application
Selection Property
Validation Focus
PDGFR pathway studies in fibrosis/vascular biology models
PDGFR-selective inhibition with reported high selectivity over EGFR
Confirm PDGFR-mediated phenotype; counter-screen EGFR kinase
Quinoline kinase inhibitor SAR benchmarking
Defined structural determinants (dimethoxy, styryl) with documented potency profile
Benchmark novel inhibitors against a reference with peer-reviewed quantitative data
Kinase selectivity panel reference compound
Dual PDGFR-α/β activity; documented absence of EGFR cross-reactivity
Assay validation and PDGFR kinase family screening thresholds
In silico docking and QSAR model validation
Well-characterized biochemical profile (PDGFR IC₅₀, EGFR inactivity) from a single publication
Validate docking poses and binding mode predictions against PDGFR ATP site
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